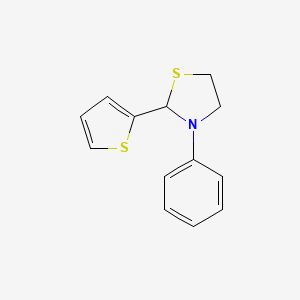

Thiazolidine, 3-phenyl-2-(2-thienyl)-

Description

Significance of Heterocyclic Frameworks in Advanced Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of medicinal chemistry and materials science. nih.govekb.egjmchemsci.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring system. nist.gov These frameworks are integral to a vast array of natural products, including vitamins, hormones, and antibiotics. jmchemsci.com The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties, including polarity, hydrogen bonding capacity, and lipophilicity, which are critical for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govnist.gov The versatility of heterocyclic scaffolds allows for the creation of diverse molecular architectures, making them privileged structures in the design of novel therapeutic agents targeting a wide range of diseases, including cancer, infections, and inflammatory conditions. ekb.egamanote.comnih.gov

Historical and Contemporary Perspectives on Thiazolidine (B150603) Scaffold Investigations

The thiazolidine ring, a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3, is a prominent scaffold in medicinal chemistry. nih.gove3s-conferences.org Its journey in scientific research gained significant momentum with the discovery of penicillin, which features a fused β-lactam-thiazolidine ring system. researchgate.net This discovery highlighted the potential of the thiazolidine core in developing life-saving therapeutics. Early synthetic methods for the thiazolidine ring date back to the early 20th century, often involving the condensation of a β-aminothiol with an aldehyde or ketone. nih.gov

Contemporary research has expanded to include a variety of substituted thiazolidines, with a particular focus on thiazolidin-4-ones and thiazolidine-2,4-diones. nist.govmdpi.com Modern synthetic methodologies, including microwave-assisted synthesis and multi-component reactions, have enabled the efficient generation of diverse libraries of thiazolidine derivatives for biological screening. nih.govnih.gov These investigations have revealed a broad spectrum of pharmacological activities for substituted thiazolidines, such as antimicrobial, antiviral, anticancer, and anti-diabetic properties. nih.gove3s-conferences.orgresearchgate.net

Justification for Focused Research on "Thiazolidine, 3-phenyl-2-(2-thienyl)-"

The specific substitution pattern of a phenyl group at the 3-position and a 2-thienyl group at the 2-position of the thiazolidine ring suggests a compound of significant interest for chemical and biological exploration. The thiophene (B33073) nucleus is a well-known bioisostere of the benzene (B151609) ring and is present in numerous biologically active compounds, contributing to a range of therapeutic effects. nih.gov The combination of the phenyl and thienyl moieties on the thiazolidine scaffold creates a unique three-dimensional structure with a distinct electronic and steric profile.

Research into structurally related compounds provides a strong rationale for investigating "Thiazolidine, 3-phenyl-2-(2-thienyl)-". For instance, various 2-aryl-3-phenyl-thiazolidin-4-ones have been synthesized and evaluated for their biological activities. ekb.eg Furthermore, studies on thiazolidine derivatives bearing heterocyclic substituents have demonstrated potent antimicrobial and antifungal activities. nih.govnih.gov Therefore, a focused investigation into "Thiazolidine, 3-phenyl-2-(2-thienyl)-" is warranted to elucidate its unique chemical properties and to explore its potential as a lead compound in drug discovery programs.

Overview of Research Paradigms and Methodologies Applied to Substituted Thiazolidines

The study of substituted thiazolidines employs a multidisciplinary approach, combining synthetic organic chemistry, analytical chemistry, computational modeling, and biological assays.

Synthesis: The primary synthetic route to 2,3-disubstituted thiazolidines involves the one-pot, three-component condensation of an amine, an aldehyde, and a mercaptoalkanoic acid. nih.gov Variations of this method utilize different catalysts and reaction conditions, including solvent-free and microwave-assisted techniques, to improve yields and reduce reaction times. nih.gov

Structural Characterization: The unambiguous identification of newly synthesized thiazolidine derivatives relies on a suite of spectroscopic techniques. These include:

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule. jmchemsci.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. plos.org

X-ray Crystallography: To provide definitive information about the three-dimensional arrangement of atoms in the solid state. nih.gov

Computational Studies: Molecular modeling and computational chemistry are increasingly used to predict the structural properties, reactivity, and potential biological activity of thiazolidine derivatives. jmchemsci.comjmchemsci.com These studies can provide insights into the binding modes of these compounds with biological targets, aiding in the rational design of more potent analogs.

Biological Evaluation: In vitro and in vivo assays are essential for determining the pharmacological profile of substituted thiazolidines. This includes screening for antimicrobial and antifungal activity against various pathogens, as well as assessing their potential as anticancer, anti-inflammatory, or antidiabetic agents. nih.govnih.govnih.gov

While specific research data for "Thiazolidine, 3-phenyl-2-(2-thienyl)-" is not widely available, the established methodologies for studying related compounds provide a clear roadmap for its future investigation.

Structure

3D Structure

Properties

Molecular Formula |

C13H13NS2 |

|---|---|

Molecular Weight |

247.4 g/mol |

IUPAC Name |

3-phenyl-2-thiophen-2-yl-1,3-thiazolidine |

InChI |

InChI=1S/C13H13NS2/c1-2-5-11(6-3-1)14-8-10-16-13(14)12-7-4-9-15-12/h1-7,9,13H,8,10H2 |

InChI Key |

KOWJXPWQMLKOMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(N1C2=CC=CC=C2)C3=CC=CS3 |

Origin of Product |

United States |

Molecular Structure, Conformational Analysis, and Advanced Theoretical Investigations of Thiazolidine, 3 Phenyl 2 2 Thienyl

High-Resolution Spectroscopic Probing of Molecular Architecture

High-resolution spectroscopy is indispensable for defining the structural and bonding characteristics of complex organic molecules. Techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR, Raman) provide detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For "Thiazolidine, 3-phenyl-2-(2-thienyl)-", ¹H and ¹³C NMR would provide critical information.

In analogous 2,3-disubstituted thiazolidine-4-ones, the protons on the thiazolidine (B150603) ring exhibit characteristic chemical shifts. For instance, the methylene (B1212753) (CH₂) protons of the thiazolidine cycle are typically observed as a singlet in the range of δ 3.7–3.9 ppm in ¹H NMR spectra. nih.gov The methine (CH) proton at the 2-position, flanked by the sulfur and nitrogen atoms and bearing the 2-thienyl group, would be expected to appear as a singlet at a more downfield position, generally around δ 5.95 ppm, due to the influence of the adjacent heteroatoms. nih.gov

The signals for the aromatic protons of the phenyl and thienyl rings would appear in the δ 6.8–7.7 ppm region. nih.gov The specific splitting patterns and chemical shifts within this region would be influenced by the electronic effects of the substituents and their spatial orientation.

In ¹³C NMR spectra of similar structures, the methylene carbon of the thiazolidine ring resonates around δ 30.1 ppm, while the methine carbon at the 2-position is found further downfield at approximately δ 62.8 ppm. nih.gov Aromatic carbons would produce signals in the typical δ 120-140 ppm range. The study of atropisomerism in sterically hindered 3-arylthiazolidine-2-thiones using dynamic NMR has demonstrated how restricted rotation around the N-aryl bond can lead to distinct sets of signals for the different atropisomers, providing a measure of the rotational energy barriers.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Analogous Thiazolidine Derivatives

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiazolidine CH₂ | 3.7–3.9 (s) | ~30.1 |

| Thiazolidine CH | ~5.95 (s) | ~62.8 |

| Aromatic Protons | 6.8–7.7 (m) | 120-140 |

| Carbonyl Carbon (C=O) | N/A | ~162.6 - 169.6 |

Note: Data is based on analogous 2,3-disubstituted thiazolidine-4-one structures and serves as an illustrative example. nih.gov s = singlet, m = multiplet.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule. In the FT-IR spectrum of a compound like "Thiazolidine, 3-phenyl-2-(2-thienyl)-", several key absorption bands would be expected.

For related N-arylthiazolidinone derivatives, characteristic bands include the aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹, and the aliphatic C-H stretching of the thiazolidine ring, appearing just below 3000 cm⁻¹. nih.gov Aromatic C=C bond stretching vibrations are noticeable around 1588 cm⁻¹. nih.gov While the target molecule lacks a carbonyl group, analogous thiazolidinones show a strong C=O absorption band around 1717 cm⁻¹. nih.gov In thioxo-thiazolidinone analogs, the C=S stretching vibration is found near 1257 cm⁻¹. nih.gov The C-N and C-S stretching vibrations within the thiazolidine ring would also produce characteristic signals, though they can be harder to assign definitively.

Table 2: Representative FT-IR Vibrational Frequencies for Analogous Thiazolidine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3083 |

| Aliphatic C-H Stretch | ~2918 |

| Aromatic C=C Stretch | ~1588 |

| Carbonyl (C=O) Stretch* | ~1717 |

| Thiocarbonyl (C=S) Stretch** | ~1257 |

*Note: Data is based on analogous thiazolidine-4-one structures for illustrative purposes. nih.gov **Note: Data is based on analogous 2-thioxo-thiazolidin-4-one structures for illustrative purposes. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, provide a theoretical lens to examine molecular properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure, geometry, and reactivity of molecules. Calculations are often performed using hybrid functionals like B3LYP with a suitable basis set, such as 6-311G(d,p), to provide a balance of accuracy and computational cost. nih.govresearchgate.net

A fundamental application of DFT is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. For "Thiazolidine, 3-phenyl-2-(2-thienyl)-", this process would determine the most stable bond lengths, bond angles, and dihedral angles. This includes predicting the puckering of the five-membered thiazolidine ring and the relative orientations of the phenyl and thienyl substituents. By mapping the potential energy surface, researchers can identify various stable conformers and the energy barriers that separate them, providing insight into the molecule's flexibility. researchgate.net For example, DFT calculations on related thiazole (B1198619) derivatives have been used to compare the energies of different geometric structures, revealing how substituent changes influence their stability. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In DFT studies of related thiazole derivatives, the HOMO is often found to be distributed over the electron-rich parts of the molecule, such as the aromatic rings and sulfur atom, while the LUMO may be localized on other parts of the structure. nih.gov The calculated HOMO-LUMO gap provides a quantitative measure of the potential for intramolecular charge transfer. nih.gov

Table 3: Representative DFT-Calculated FMO Energies for an Analogous Thiazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: The values presented are representative and based on DFT calculations for analogous thiazole systems to illustrate the concept. The exact values would be specific to the compound and the computational method used.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Natural Bond Orbital (NBO) and Charge Distribution Analysis

The analysis typically shows strong interactions between the lone pair electrons of the sulfur and nitrogen atoms of the thiazolidine ring and the antibonding orbitals of adjacent sigma bonds. For instance, a significant hyperconjugative interaction is expected between the lone pair of the nitrogen atom (LP(N)) and the antibonding orbitals of the C-S and C-C bonds of the ring. Similarly, the lone pairs of the sulfur atom (LP(S)) are expected to interact with adjacent antibonding orbitals. These interactions lead to a delocalization of electron density, stabilizing the molecule.

To illustrate the typical outputs of an NBO analysis for a related structure, the following table presents hypothetical second-order perturbation theory analysis data for a similar thiazolidine derivative. This data quantifies the stabilization energy (E(2)) associated with key donor-acceptor NBO interactions.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of NBO Interactions for a Thiazolidine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ*(C-S) | 5.8 |

| LP (1) N | σ*(C-C) | 4.2 |

| LP (1) S | σ*(C-N) | 3.1 |

| π (C=C) phenyl | π*(C=C) phenyl | 20.5 |

| π (C=C) thienyl | π*(C=C) thienyl | 18.9 |

Note: This data is representative and intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded, where red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow regions denote intermediate potential.

For Thiazolidine, 3-phenyl-2-(2-thienyl)-, the MEP surface is expected to show the most negative potential (red) localized around the nitrogen atom of the thiazolidine ring and the sulfur atom of the thiophene (B33073) ring, making these the primary sites for electrophilic interaction. The hydrogen atoms attached to the thiazolidine ring and the aromatic protons are expected to be in regions of positive potential (blue), rendering them susceptible to nucleophilic attack. The phenyl and thienyl rings will display a more complex potential distribution due to the interplay of their respective electronic systems. Understanding the MEP surface is crucial for predicting how the molecule will interact with other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing valuable insights into its conformational dynamics and stability. nih.gov By simulating the atomic motions over time, MD can explore the potential energy surface of a molecule and identify its preferred conformations. nih.gov

The stability of different conformers can be assessed by analyzing the simulation trajectories and calculating the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov Stable conformations will exhibit lower RMSD fluctuations, indicating that the molecule spends more time in those particular geometries. nih.gov These studies are critical for understanding how the molecule might behave in a solution or a biological environment. nih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

For Thiazolidine, 3-phenyl-2-(2-thienyl)-, theoretical models can predict the chemical shifts of the protons and carbons in its NMR spectra. The protons on the thiazolidine ring are expected to show characteristic signals in the aliphatic region, with their exact chemical shifts and coupling patterns being dependent on the ring's conformation. nih.gov The aromatic protons of the phenyl and thienyl rings will appear in the downfield region of the ¹H NMR spectrum. youtube.com Similarly, the ¹³C NMR spectrum will show distinct signals for the carbons of the thiazolidine, phenyl, and thienyl moieties. nih.gov

The IR spectrum can also be predicted, revealing the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected vibrations include C-H stretching from the aromatic and aliphatic parts, C-N and C-S stretching from the thiazolidine ring, and the characteristic ring vibrations of the phenyl and thienyl groups. nih.gov A hypothetical table of predicted spectroscopic data is presented below.

Table 2: Predicted Spectroscopic Data for Thiazolidine, 3-phenyl-2-(2-thienyl)-

| Spectroscopic Data | Predicted Values |

|---|---|

| ¹H NMR (ppm) | |

| Thiazolidine CH₂ | 3.0 - 4.5 |

| Thiazolidine CH | 5.0 - 6.0 |

| Phenyl H | 7.0 - 7.5 |

| Thienyl H | 6.9 - 7.4 |

| ¹³C NMR (ppm) | |

| Thiazolidine CH₂ | 35 - 50 |

| Thiazolidine CH | 60 - 75 |

| Phenyl C | 120 - 140 |

| Thienyl C | 120 - 145 |

| IR (cm⁻¹) | |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2950 |

| C-N Stretch | 1100 - 1300 |

| C-S Stretch | 600 - 800 |

Note: These are generalized predicted ranges and can vary based on the specific computational method and solvent.

Crystal Engineering and Solid-State Structural Characterization (if applicable)

While a specific crystal structure for Thiazolidine, 3-phenyl-2-(2-thienyl)- may not be publicly available, the principles of crystal engineering and the study of related structures can provide valuable insights into its likely solid-state packing and intermolecular interactions. dntb.gov.ua Crystal engineering focuses on understanding and controlling the assembly of molecules in a crystalline solid to achieve desired properties.

The solid-state structure of this compound would be determined by a balance of various intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak C-H···π and C-H···S hydrogen bonds. researchgate.net The phenyl and thienyl rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds. nih.gov

Table 3: Example Crystallographic Data for a Related Thiazolidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 105.45 |

| Volume (ų) | 1302.1 |

| Z | 4 |

Note: This data is from a representative structure and not from Thiazolidine, 3-phenyl-2-(2-thienyl)-.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Thiazolidine, 3 Phenyl 2 2 Thienyl Derivatives

Systematic Modification of the Thiazolidine (B150603) Ring System

The thiazolidine ring itself offers multiple points for modification, with the substituents at the C-2 and N-3 positions being particularly critical in defining the molecule's interaction with biological targets. nih.gov

The substituent at the C-2 position of the thiazolidine ring plays a pivotal role in modulating the biological activity of these derivatives. The presence of an aromatic or heteroaromatic ring at this position is a common feature in many biologically active thiazolidines.

In studies comparing different C-2 substituents, the nature of the aryl group has a significant impact. For instance, in a series of thiazole-pyrazoline hybrids, replacing a bulkier 3-methoxy-4-hydroxy-phenyl group with a smaller 2-thienyl substituent at a comparable position led to an enhancement in antimicrobial activity against E. coli, P. aeruginosa, S. aureus, and C. albicans. nih.gov This suggests that the size and electronic properties of the C-2 substituent are key determinants of efficacy, with the less bulky thienyl ring being favorable in this specific scaffold. nih.gov

While direct modifications on the thienyl ring of the title compound are not extensively documented in the provided context, SAR studies on related 2-aryl-thiazolidinones provide valuable insights. The electronic nature of the C-2 aryl substituent influences the reactivity and biological profile. For example, in the synthesis of 2-aryl-3-phenyl-1,3-thiazolidin-4-one sulfones, the nature of the substituent on the C-2 aryl ring affected the product yield and the ratio of sulfoxide (B87167) to sulfone formation, indicating an influence on the electronic environment of the thiazolidine core. researchgate.net

| Compound Reference | C-2 Substituent | Observed Activity | Source |

|---|---|---|---|

| Compound 15 | 2-Thienyl | Potent activity against E. coli, P. aeruginosa, S. aureus (MICs = 5–10 µg/mL) and C. albicans (MIC = 5 µg/mL). | nih.gov |

| Compound 16 | 3-Methoxy-4-hydroxy-phenyl | Less potent compared to the 2-thienyl analog. | nih.gov |

The substituent at the N-3 position of the thiazolidine ring is critical for both the stability and biological activity of the compound. The presence of a substituent on the N-3 nitrogen generally stabilizes the thiazolidine ring, preventing the ring opening that can occur with unsubstituted N-H thiazolidines under hydrolytic conditions.

The nature of the N-3 substituent profoundly impacts biological activity. In studies of 2,3-diaryl-1,3-thiazolidin-4-ones, the substituents at both the C-2 and N-3 positions were found to have a significant effect on anti-HIV activity. researchgate.net Similarly, research on inhibitors of the enzyme P. aeruginosa PhzS revealed that N-substitution on the thiazolidine-2,4-dione ring is generally not compatible with binding, suggesting that for some targets, an unsubstituted N-H may be essential. nih.gov However, for other targets, such as in antiglioma agents, complex N-substitutions are well-tolerated and form key interactions. For example, in a series of N-acyl-thiazolidinones, the bridging -NH group of the N-substituent was observed to form crucial hydrogen bonds with the target enzyme. nih.gov

Comparing an N-phenyl group to an N-cyclohexyl group in 2-aryl-thiazolidin-4-ones revealed significant differences in S-oxidation reactions, with N-phenyl derivatives showing a preference for sulfone formation under different conditions than their N-cyclohexyl counterparts. researchgate.net This highlights that the N-3 substituent directly influences the chemical properties of the thiazolidine sulfur atom, which can be critical for its mechanism of action or metabolic profile.

The thiazolidine ring in 2,3-disubstituted derivatives contains at least two chiral centers (C-2 and C-4, if substituted), leading to the possibility of stereoisomers. The spatial arrangement of the substituents can have a profound impact on the molecule's ability to fit into a biological target's binding site.

The synthesis of these compounds can yield specific diastereomers, and their distinct stereochemistry can lead to different biological outcomes. nih.gov For instance, the stereoselective synthesis of 2-iminothiazolidines has been achieved with high enantiomeric excess. nih.gov The importance of stereochemistry is further highlighted in a study on thiazolidinone-based COX inhibitors, where the specific steric arrangement of the thiazolidinone moieties in a dimeric compound was crucial for its selective recognition of the COX-2 over the COX-1 isoenzyme. researchgate.net This demonstrates that the three-dimensional structure is a key factor for target selectivity and potency. While specific activity data for the individual stereoisomers of "Thiazolidine, 3-phenyl-2-(2-thienyl)-" is not detailed, the principles from related compounds strongly suggest that stereochemical configuration would be a critical parameter for its biological profile.

Phenyl Ring Derivatization and its Influence on Activity

The N-3 phenyl ring is a prime site for derivatization to explore and optimize biological activity. Modifications to this ring can alter the electronic, steric, and hydrophobic properties of the entire molecule.

The position of substituents on the N-3 phenyl ring dictates their electronic (inductive and resonance) and steric influence on the molecule, which in turn affects binding affinity and activity.

Studies on various thiazolidine-based scaffolds consistently show that the electronic nature of substituents on an aromatic ring is a key driver of activity. nih.gov For anticancer activity, electron-withdrawing groups (EWGs) such as chloro (Cl), bromo (Br), and iodo (I) on a phenyl ring tend to increase activity, while electron-donating groups (EDGs) like a methyl group can decrease it. nih.gov Similarly, for α-glucosidase inhibition, EWGs like chloro and nitro groups, particularly at the ortho-position of a phenyl ring, were found to increase inhibitory activity more than EDGs like methoxy (B1213986) (-OCH3). nih.gov

The position of the substituent is also critical. In a series of PTP1B inhibitors based on 5-benzylidene-thiazolidine-2,4-diones, substitution at the ortho position of a benzylidene ring resulted in a higher level of inhibition compared to other positions. nih.gov However, steric hindrance can play a counteractive role. Large, bulky groups can prevent the molecule from fitting into a target's active site. nih.gov For example, large groups on a benzene (B151609) ring were found to deactivate PKM2 activators. nih.gov The synthesis of thiazolidinones can also be affected, with lower yields sometimes observed when bulky or strongly electron-withdrawing groups are present at the meta position of the N-phenyl ring. nih.gov

| Substituent Group | Position | Effect on Activity | Biological Target/Activity | Source |

|---|---|---|---|---|

| -Cl, -Br, -I (EWG) | General | Increased activity | Anticancer | nih.gov |

| -NO2 (EWG) | ortho | Increased activity | α-Glucosidase inhibition | nih.gov |

| -CH3 (EDG) | General | Decreased activity | Anticancer | nih.gov |

| -OCH3 (EDG) | meta/para | Decreased activity | PKM2 activation | nih.gov |

| -CH3 | ortho | Increased activity | PKM2 activation | nih.gov |

Halogens (-F, -Cl, -Br): Halogen substituents are frequently used in medicinal chemistry to enhance activity. They are electron-withdrawing and increase lipophilicity, which can improve membrane permeability and target binding. In several studies on thiazolidinones, derivatives with chloro substitutions on a phenyl ring exhibited potent antimicrobial and anticancer activity. nih.gove3s-conferences.org The presence of bromine, chlorine, or fluorine was found to enhance the cytotoxic effects of certain thiazolidine derivatives. nih.gov

Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group often enhances biological activity. Derivatives of 6-nitroindazole-thiazolidine showed that compounds with a nitro group were more potent as anti-inflammatory agents than their chloro or bromo analogs. e3s-conferences.org The presence of a nitro group on the phenyl ring also increased α-glucosidase inhibition. nih.gov

Hydroxy and Methoxy Groups (-OH, -OCH3): These groups are electron-donating through resonance. Their effect can vary depending on the target. In some cases, hydroxy substitutions on a phenyl ring are associated with enhanced antioxidant activity. researchgate.net However, in other contexts, such as PKM2 activation, methoxy groups at the meta and para positions led to decreased activity. nih.gov Conversely, some antidiabetic thiazolidinediones showed the highest activity when a methoxy group was present. nih.gov

Alkyl Groups (-CH3): Small alkyl groups like methyl are weakly electron-donating and can influence activity through steric and hydrophobic interactions. A methyl group at the ortho position of a phenyl ring was found to increase PKM2 activation, whereas a 2-methyl group (an EDG) was associated with decreased anticancer activity in another series. nih.gov

The diverse effects of these functional groups underscore the complexity of SAR and highlight the importance of empirical testing for each specific biological target.

Thienyl Ring Derivatization and its Influence on Activity

The strategic modification of the thienyl ring in "Thiazolidine, 3-phenyl-2-(2-thienyl)-" derivatives is a key area of investigation in structure-activity relationship (SAR) studies. The electronic and steric properties of the thiophene (B33073) moiety, as well as its potential for various substitutions, significantly modulate the biological profile of the parent compound.

Positional Isomerism and Substitution within the Thiophene Ring

The orientation of the thiophene ring and the placement of substituents upon it are critical determinants of biological activity. The thienyl group can be attached to the thiazolidine core at either the 2- or 3-position, leading to positional isomers with potentially distinct pharmacological profiles.

Research on other heterocyclic scaffolds has demonstrated that the 2-thienyl isomer is often a more effective bioisosteric replacement for a phenyl ring compared to the 3-thienyl isomer. nih.gov This is attributed to the electronic and steric similarities between the 2-thienyl and phenyl groups. rsc.org In the context of "Thiazolidine, 3-phenyl-2-(2-thienyl)-", the 2-thienyl configuration is the one predominantly explored.

To illustrate the influence of thienyl ring substitution on biological activity, consider the following hypothetical data for a series of "Thiazolidine, 3-phenyl-2-(2-thienyl)-" derivatives against a specific biological target.

Table 1: Hypothetical Structure-Activity Relationship of Substituted 2-Thienyl Thiazolidine Derivatives

| Compound ID | Thienyl Ring Substituent | Position of Substituent | Biological Activity (IC₅₀, µM) |

| 1 | -H (unsubstituted) | - | 15.2 |

| 2 | -CH₃ (methyl) | C5' | 8.5 |

| 3 | -Cl (chloro) | C5' | 5.1 |

| 4 | -NO₂ (nitro) | C5' | 22.8 |

| 5 | -OCH₃ (methoxy) | C5' | 10.3 |

| 6 | -Cl (chloro) | C4' | 7.9 |

This table presents hypothetical data for illustrative purposes, as direct experimental values for this specific series are not publicly available.

From this hypothetical data, several trends can be observed:

The introduction of a small, electron-donating methyl group at the C5' position (Compound 2) enhances activity compared to the unsubstituted parent compound (Compound 1).

A halogen, such as chlorine, at the C5' position (Compound 3) leads to a significant increase in potency, possibly due to favorable hydrophobic and electronic interactions.

The presence of a bulky and strongly electron-withdrawing nitro group at the C5' position (Compound 4) is detrimental to activity.

An electron-donating methoxy group at the C5' position (Compound 5) results in activity comparable to the unsubstituted compound.

The position of the substituent matters, as a chloro group at the C4' position (Compound 6) is less effective than at the C5' position (Compound 3).

Impact of Heteroatom Inclusion/Exclusion in the Thienyl Moiety

The replacement of the thiophene ring with other five-membered heterocycles, such as furan (B31954) or pyrrole, represents another avenue for SAR exploration. This bioisosteric replacement can alter the molecule's size, shape, electronics, and hydrogen-bonding capacity, thereby influencing its biological activity.

In studies of other classes of compounds, the isosteric replacement of a phenyl ring with a thienyl or furyl ring has been investigated. rsc.org Generally, thienyl analogs tend to exhibit more potent activity than their furyl counterparts, which is often attributed to the greater steric and electronic similarity of thiophene to a phenyl ring. rsc.org A review of bioactive nucleosides also highlights the distinct biological profiles conferred by furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents. nih.gov

For "Thiazolidine, 3-phenyl-2-(2-thienyl)-" derivatives, replacing the 2-thienyl moiety with a 2-furyl ring would likely result in a compound with different biological properties. The higher electronegativity of the oxygen atom in furan compared to the sulfur atom in thiophene would alter the electronic distribution and potential for hydrogen bonding.

Table 2: Hypothetical Biological Activity Comparison of 2-Heteroaryl Thiazolidine Derivatives

| Compound ID | 2-Position Heteroaryl Ring | Biological Activity (IC₅₀, µM) |

| 1 | 2-Thienyl | 15.2 |

| 7 | 2-Furyl | 25.8 |

| 8 | 2-Pyrrolyl | 18.9 |

This table presents hypothetical data for illustrative purposes.

The 2-thienyl derivative (Compound 1) exhibits the highest potency.

Replacement with a 2-furyl ring (Compound 7) leads to a decrease in activity, which aligns with findings that furan is a less effective phenyl bioisostere than thiophene in some systems. rsc.org

The 2-pyrrolyl derivative (Compound 8) shows intermediate activity, with the N-H group offering a potential hydrogen bond donor site, which could be favorable or unfavorable depending on the target protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models can provide predictive insights for the design of new, more potent analogs.

While specific QSAR studies on "Thiazolidine, 3-phenyl-2-(2-thienyl)-" are not extensively reported in the public literature, QSAR analyses of analogous thiazolidinone derivatives have been conducted. These studies can offer a framework for understanding the types of molecular descriptors that are likely to be important for the biological activity of the target compound.

For example, a QSAR study on a series of 2-aryl-4-thiazolidinone derivatives identified the importance of electronic, lipophilic, and topological parameters in governing their antimicrobial activity. nih.gov The key descriptors in the developed QSAR model included the dipole moment (μ), the energy of the highest occupied molecular orbital (HOMO), the logarithm of the partition coefficient (log P), and the valence third-order molecular connectivity index ((3)χ(v)). nih.gov

Another QSAR study on a different set of thiazolidine-4-one derivatives with antitubercular activity found that descriptors related to polarizability, electronegativity, surface area, and the presence of halogen atoms were positively correlated with activity. nih.gov

A hypothetical QSAR equation for a series of "Thiazolidine, 3-phenyl-2-(2-thienyl)-" derivatives might take the following form, based on principles from related studies:

pIC₅₀ = β₀ + β₁(log P) + β₂(HOMO) + β₃(Dipole) + β₄(Steric_Descriptor)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

log P represents the lipophilicity of the molecule.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

Dipole is the dipole moment, reflecting the molecule's polarity.

Steric_Descriptor is a parameter that accounts for the size and shape of the molecule or a specific substituent.

β₀, β₁, β₂, β₃, and β₄ are the regression coefficients determined from the analysis.

Such a model, once validated, could be used to predict the biological activity of novel, unsynthesized derivatives of "Thiazolidine, 3-phenyl-2-(2-thienyl)-". This predictive capability can help prioritize which compounds to synthesize and test, thereby streamlining the drug discovery process.

Rational Design and Synthesis of Advanced Thiazolidine, 3 Phenyl 2 2 Thienyl Based Chemical Probes and Hybrid Structures

Scaffold Hopping and Bioisosteric Replacement Strategies

The modification of the core structure, or scaffold, of a biologically active molecule is a key strategy in medicinal chemistry to enhance desired properties while minimizing undesirable ones. Scaffold hopping and bioisosteric replacement are powerful techniques used to explore new chemical space, improve pharmacokinetic profiles, and generate novel intellectual property. nih.gov These approaches involve substituting a central molecular framework or specific functional groups with others that possess similar steric and electronic characteristics, thereby aiming to retain or improve biological activity. nih.govresearchgate.net

Bioisosteric Equivalents for Phenyl and Thienyl Substituents

Bioisosterism, a concept first explored by Erlenmeyer, has demonstrated that biological systems may not distinguish between certain structurally similar groups, such as phenyl and thienyl rings. u-tokyo.ac.jpnih.gov This principle is widely applied in drug design to modulate a molecule's properties. nih.gov

The phenyl ring at the N-3 position and the thienyl ring at the C-2 position of the "Thiazolidine, 3-phenyl-2-(2-thienyl)-" scaffold are critical for its biological activity. However, they can also be sites of metabolic vulnerability or contribute to suboptimal physicochemical properties. Replacing these rings with bioisosteric equivalents can address these limitations.

Phenyl Ring Bioisosteres: The phenyl group is a common motif in many drugs but can lead to poor solubility and metabolic instability. nih.gov A variety of heterocyclic and alicyclic rings have been successfully employed as phenyl ring bioisosteres to improve drug-like properties. nih.govresearchgate.netdrughunter.com For instance, bridged piperidines have been used as phenyl bioisosteres, resulting in significantly improved solubility and reduced lipophilicity. nih.gov Other examples of phenyl ring bioisosteres include benzimidazolones, benzoxazolones, indoles, quinolinones, and pyridones. researchgate.net The choice of a suitable bioisostere depends on the specific biological target and the desired property improvements.

Thienyl Ring Bioisosteres: The thienyl ring is often considered a bioisostere of the phenyl ring. u-tokyo.ac.jp However, it can also be replaced by other aromatic or heteroaromatic systems to fine-tune the biological activity profile. For example, in some contexts, replacing a thiophene (B33073) moiety with a phenyl group has led to a notable change in activity. fpub.org The interchangeability of these rings allows for a broad exploration of structure-activity relationships.

The following table provides examples of bioisosteric replacements for phenyl and thienyl groups.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Phenyl | Pyridine | Introduce a hydrogen bond acceptor, alter electronics. |

| Phenyl | Cyclohexyl | Increase saturation, alter conformation and lipophilicity. |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Mimic para-disubstituted phenyls, improve properties. nih.gov |

| Phenyl | Bridged Piperidine (B6355638) | Enhance drug-like properties like solubility. nih.gov |

| Thienyl | Phenyl | Modulate electronic and steric properties. u-tokyo.ac.jp |

| Thienyl | Furan (B31954) | Alter heteroatom and electronic distribution. |

| Thienyl | Pyrazole (B372694) | Introduce hydrogen bond donor/acceptor capabilities. |

Conjugation with Other Pharmacophores for Multi-Target Approaches

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful approach to developing multi-target agents. This can lead to enhanced efficacy, reduced drug resistance, and improved safety profiles. nih.gov The "Thiazolidine, 3-phenyl-2-(2-thienyl)-" scaffold has been successfully conjugated with a variety of heterocyclic systems to create novel hybrid structures with diverse biological activities.

Hybridization with Other Heterocyclic Systems (e.g., Pyrazole, Pyrazoline, Oxadiazole, Quinoline (B57606), Thiadiazole, Indole (B1671886), Coumarin)

The versatile thiazolidine (B150603) scaffold can be linked to other biologically active heterocyclic moieties to create hybrid molecules with potentially synergistic or additive effects.

Pyrazole and Pyrazoline: Thiazole-pyrazole and thiazole-pyrazoline hybrids have been synthesized and investigated for their therapeutic potential. nih.govnih.gov For example, a series of 4-arylidene-2-(5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)thiazolidin-5-one hybrids were synthesized and showed promising antitumor activity. nih.gov The reactivity of these hybrids is often dictated by the thiazole (B1198619) and pyrazole rings. nih.gov Similarly, 4-thiazolidinone-pyrazole hybrids have been reported to exhibit potent anticancer properties. mdpi.com

Oxadiazole: The combination of thiazolidinedione and 1,3,4-oxadiazole (B1194373) moieties has been explored to develop new therapeutic agents. For instance, a series of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized and showed potential as anti-diabetic agents. nih.gov

Quinoline: Hybrid molecules incorporating both thiazolidinedione and quinoline scaffolds have been designed as potential PPARγ modulators for the treatment of diabetes. nih.gov The synthesis of (Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione demonstrated a unique binding mode in the PPARγ ligand-binding domain. nih.gov

Thiadiazole: Coumarin-thiadiazole hybrids have been synthesized and their transition metal complexes have been investigated for antimicrobial and acetylcholinesterase inhibitory activities. nih.gov This highlights the potential of combining thiazole-related structures with other heterocyclic systems.

Indole: The hybridization of 4-thiazolidinone (B1220212) and indole scaffolds, connected by an aliphatic linker, has been explored for the design of tubulin polymerization inhibitors with anticancer activity. mdpi.com Additionally, 2-oxoindolin-3-ylidene thiazole derivatives have been designed based on the pharmacophoric features of the VEGFR-2 inhibitor sunitinib. nih.gov

Coumarin: The synthesis of coumarin-4-thiazolidinone hybrids with a pyrazole linker has been reported, with these compounds showing selective inhibition of tumor-associated carbonic anhydrase isoforms. mdpi.com

The following table summarizes some of the reported hybrid structures based on the thiazolidine scaffold.

| Thiazolidine Hybrid | Linked Heterocycle | Potential Biological Activity |

| Thiazolyl-pyrazole | Pyrazole | Anticancer nih.govmdpi.com |

| Thiazolidinedione-oxadiazole | 1,3,4-Oxadiazole | Antidiabetic nih.gov |

| Thiazolidinedione-quinoline | Quinoline | Antidiabetic nih.gov |

| Thiazolidinone-indole | Indole | Anticancer mdpi.comnih.gov |

| Thiazolidinone-coumarin | Coumarin | Anticancer mdpi.com |

Strategies for Enhancing Molecular Selectivity and Potency

Improving the selectivity and potency of a lead compound is a primary objective in drug discovery. For "Thiazolidine, 3-phenyl-2-(2-thienyl)-" and its derivatives, several strategies can be employed to achieve this.

Structural Modifications: Subtle structural changes to the thiazolidine core or its substituents can lead to significant improvements in activity. For instance, the inversion of a phenyl moiety flanking a thiazoline (B8809763) molecule resulted in a notable enhancement in potency. rsc.org Structure-activity relationship studies are crucial to guide these modifications.

Targeted Hybridization: As discussed in section 6.2, the conjugation with other pharmacophores can not only introduce multi-target activity but also enhance potency and selectivity for a specific target. nih.gov The selection of the appropriate heterocyclic system for hybridization is key.

Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity. This can be achieved through the introduction of rings or bulky groups.

Exploiting Allosteric Binding Sites: Designing molecules that bind to allosteric sites on a target protein, in addition to the primary binding site, can lead to enhanced selectivity and a different pharmacological profile compared to traditional inhibitors. nih.gov

The following table outlines some strategies and their potential outcomes for enhancing the molecular properties of thiazolidine derivatives.

| Strategy | Potential Outcome | Example |

| Inversion of a substituent | Enhanced potency | Inverting a phenyl moiety in a thiazoline-containing molecule increased its activity. rsc.org |

| Hybridization with a specific pharmacophore | Improved selectivity and potency for a target | Hybridization of thiazolidinedione with 2-oxoindoline for VEGFR-2 inhibition. nih.gov |

| Introduction of specific linkers | Optimal binding to the target | Using a thiazolidine-2,4-dione as a spacer to occupy the gatekeeper region of a kinase. nih.gov |

Future Research Directions and Emerging Opportunities in Thiazolidine, 3 Phenyl 2 2 Thienyl Chemical Research

Advancements in Automated and High-Throughput Synthesis

The efficient synthesis of "Thiazolidine, 3-phenyl-2-(2-thienyl)-" and a diverse library of its analogs is crucial for comprehensive structure-activity relationship (SAR) studies. Traditional synthetic methods can be time-consuming and labor-intensive. Future research should focus on the adoption of automated and high-throughput synthesis platforms.

Flow chemistry, for instance, offers a powerful tool for the rapid and controlled synthesis of heterocyclic libraries. nih.govacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. nih.gov An automated flow synthesis setup could be designed for the multi-step synthesis of "Thiazolidine, 3-phenyl-2-(2-thienyl)-" derivatives, enabling the rapid generation of a large number of compounds for biological screening. nih.govacs.org

Similarly, the use of automated parallel synthesis platforms, such as the Chemspeed Accelerator, has been successfully employed for constructing libraries of other heterocyclic compounds. sigmaaldrich.comnih.gov These platforms can perform multiple reactions simultaneously, significantly accelerating the discovery process. sigmaaldrich.com The development of a robust and automated synthetic route would be a pivotal step in exploring the chemical space around this thiazolidine (B150603) core.

Table 1: Potential High-Throughput Synthetic Strategies

| Synthetic Technology | Key Advantages | Applicability to "Thiazolidine, 3-phenyl-2-(2-thienyl)-" | Potential for Diversification |

|---|---|---|---|

| Automated Flow Chemistry | Precise reaction control, enhanced safety, scalability, rapid optimization. nih.govacs.org | Amenable to multi-step sequences required for the thiazolidine ring formation and substitution. | Easy variation of reactants (substituted anilines, thiophenecarboxaldehydes, and mercaptoacetic acid analogs) to generate a library of derivatives. |

| Robotic Parallel Synthesis | High-throughput library generation, miniaturization of reactions. sigmaaldrich.comnih.gov | Suitable for producing a large number of discrete analogs in well plates. | Systematic exploration of a wide range of substituents on the phenyl and thienyl rings. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, and cleaner reaction profiles. | Can accelerate key cyclization and condensation steps in the synthesis. mdpi.com | Rapid synthesis of small, focused libraries for initial screening. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid and cost-effective design of new molecules with desired properties. researchgate.netnih.gov These computational tools can be leveraged to accelerate the development of "Thiazolidine, 3-phenyl-2-(2-thienyl)-" derivatives.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of novel analogs based on their chemical structures. nih.govarxiv.org By training these models on a dataset of synthesized and tested thiazolidine derivatives, researchers can prioritize the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic profiles. researchgate.netarxiv.org

Furthermore, generative AI models can design entirely new molecules with optimized properties. arxiv.org These models can learn the underlying chemical patterns from existing data and generate novel "Thiazolidine, 3-phenyl-2-(2-thienyl)-" derivatives that are predicted to have enhanced activity against specific biological targets. In silico screening of these virtual libraries can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov

Table 2: Application of AI/ML in "Thiazolidine, 3-phenyl-2-(2-thienyl)-" Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive QSAR Modeling | Develop models to predict biological activity, toxicity, and ADME properties. researchgate.netarxiv.org | Prioritize synthesis of promising candidates, reducing time and cost. |

| Generative Molecular Design | Utilize deep learning to generate novel thiazolidine structures with desired properties. arxiv.org | Explore a vast chemical space and identify novel, potent, and patentable compounds. |

| Virtual High-Throughput Screening | Computationally screen large virtual libraries of derivatives against biological targets. nih.gov | Identify potential hits for further experimental validation with high efficiency. |

| Target Prediction | Use computational methods to identify potential biological targets for the compound. nih.gov | Guide experimental efforts to elucidate the mechanism of action. |

Exploration of Novel Molecular Targets and Pathways

Thiazolidine derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antidiabetic effects. nih.govnih.gov A key future direction for "Thiazolidine, 3-phenyl-2-(2-thienyl)-" research is the identification and validation of its specific molecular targets and the elucidation of the biological pathways it modulates.

For instance, some thiazolidinedione derivatives have been shown to act as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are often dysregulated in cancer. nih.gov Other derivatives have demonstrated inhibitory activity against enzymes like xanthine (B1682287) oxidase and aldose reductase. nih.govplos.org Future studies should investigate whether "Thiazolidine, 3-phenyl-2-(2-thienyl)-" and its analogs can modulate these or other critical cellular pathways.

Modern target identification methods, such as chemical proteomics and in silico target prediction, can be employed. nih.gov Identifying the molecular targets will not only provide insights into the compound's mechanism of action but also open up new avenues for its therapeutic application.

Table 3: Potential Molecular Targets for Investigation

| Potential Target Class | Examples | Rationale for Investigation |

|---|---|---|

| Kinases | VEGFR-2, AURKA, Raf, PI3K nih.govnih.govnih.gov | Many thiazolidine derivatives show anticancer activity by inhibiting key kinases in signaling pathways. |

| Enzymes | Xanthine Oxidase, Aldose Reductase, Topoisomerases nih.govplos.orgnih.gov | Known targets for other thiazolidine compounds with therapeutic potential. |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) nih.gov | A well-established target for thiazolidinediones, particularly in metabolic diseases. |

| Apoptosis-Related Proteins | Bcl-2 family proteins, Mcl-1 researchgate.net | Inducing apoptosis is a key mechanism for many anticancer agents. |

Development of "Thiazolidine, 3-phenyl-2-(2-thienyl)-" as Chemical Biology Tools

Beyond its direct therapeutic potential, "Thiazolidine, 3-phenyl-2-(2-thienyl)-" can be developed into valuable chemical biology tools to probe biological systems. nih.gov By modifying the core structure with specific functional groups, it can be converted into chemical probes for target identification and validation. researchgate.net

For example, the introduction of a photoreactive group could allow for photo-affinity labeling, enabling the covalent capture of its binding partners in a cellular context. researchgate.net Alternatively, the attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, can facilitate the visualization of the compound's subcellular localization or its use in pull-down assays to identify interacting proteins. researchgate.netspringernature.com

The development of an inactive analog, which is structurally similar but lacks biological activity, would also be crucial as a negative control for these experiments, helping to ensure that the observed effects are specific to the target engagement of the active probe. nih.gov

Table 4: Strategies for Developing Chemical Biology Tools

| Tool Type | Required Modification | Application |

|---|---|---|

| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent labeling and identification of direct binding targets. researchgate.net |

| Affinity-based Probe | Attachment of a biotin tag. | Enrichment and identification of interacting proteins via pull-down assays. springernature.com |

| Fluorescent Probe | Conjugation with a fluorophore. | Visualization of subcellular localization and target engagement via microscopy. |

| Inactive Control | Synthesis of a structurally similar but biologically inactive analog. | Validation of the specificity of the observed biological effects. nih.gov |

Q & A

What are the key synthetic methodologies for preparing Thiazolidine, 3-phenyl-2-(2-thienyl)-, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of thiazolidine derivatives typically involves cyclocondensation of primary amines with carbonyl compounds (e.g., aldehydes/ketones) and thiols. For 3-phenyl-2-(2-thienyl) substitution, microwave-assisted synthesis and solvent-free techniques are prioritized for high atom economy and reduced reaction times . Critical parameters include:

- Catalyst selection : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity .

- Temperature control : Microwave irradiation (80–120°C) enhances reaction rates by 3–5× compared to conventional heating .

- Solvent choice : Ionic liquids minimize side reactions (e.g., oxidation of thiophene moieties) .

Yield optimization (70–90%) requires strict anhydrous conditions to prevent hydrolysis of intermediates. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

How do crystallographic and spectroscopic techniques resolve structural ambiguities in Thiazolidine derivatives?

Answer:

Conflicting structural assignments (e.g., tautomerism in thiazolidine rings) are resolved using:

- X-ray crystallography : SHELX software refines bond lengths and angles, confirming the planar geometry of the thiophene substituent and non-covalent interactions (e.g., C–H···S) .

- NMR spectroscopy : H and C NMR distinguish between thiazolidine and thiazoline tautomers. For 3-phenyl-2-(2-thienyl)-, H NMR shows a singlet at δ 5.2 ppm for the C2 proton, confirming ring puckering .

- Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks [M+H] at m/z 274.08 (calculated for CHNS), ruling out dimerization .

What contradictions exist in structure-activity relationship (SAR) studies of Thiazolidine derivatives, and how are they addressed experimentally?

Answer:

A key contradiction involves the role of dipole moment in antimicrobial activity. While some studies correlate lower dipole moments (<3.5 D) with enhanced Gram-positive bacterial inhibition , others report higher moments (>4.0 D) improve solubility and bioavailability . To resolve this:

- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to identify electron-deficient regions for target binding .

- Bioisosteric replacement : Substituting the phenyl group with pyridyl (e.g., 4-(2-pyridyl)benzaldehyde) balances polarity and lipophilicity, improving MIC values against S. aureus by 2–4× .

- In vitro assays : Parallel testing in lipid-rich vs. aqueous media clarifies microenvironment-dependent activity .

How can researchers design experiments to validate the multi-target pharmacological potential of this compound?

Answer:

Advanced studies require:

- Target fishing : Use cheminformatic tools (e.g., SwissTargetPrediction) to identify putative targets (e.g., COX-2, PPAR-γ) based on structural similarity to known ligands .

- Docking simulations : AutoDock Vina or Glide predicts binding affinities to multiple targets. For 3-phenyl-2-(2-thienyl)-, a ΔG of −8.2 kcal/mol to PPAR-γ suggests antidiabetic potential .

- In vivo models : Carrageenan-induced inflammation assays in mice (e.g., thermal hyperalgesia) quantify dual anti-inflammatory/analgesic effects. Statistical analysis via two-way ANOVA (GraphPad Prism) confirms significance (P < 0.01) .

What analytical challenges arise in quantifying degradation products of Thiazolidine derivatives under physiological conditions?

Answer:

Degradation pathways (hydrolysis, oxidation) generate reactive intermediates (e.g., thiols, sulfoxides) that complicate analysis:

- LC-MS/MS : A C18 column with 0.1% formic acid in water/acetonitrile gradients separates degradation products. MRM transitions (e.g., m/z 274 → 121) quantify <1% impurities .

- Stability studies : Accelerated aging (40°C/75% RH for 6 months) identifies major degradants. Thiophene ring oxidation forms sulfoxide (m/z 290.07), requiring antioxidants (e.g., BHT) in formulations .

How do steric and electronic effects of the 2-thienyl group influence reactivity in cross-coupling reactions?

Answer:

The 2-thienyl substituent exhibits:

- Steric hindrance : The sulfur atom’s lone pairs create a bulky environment, slowing Suzuki-Miyaura coupling with aryl boronic acids. Pd(PPh) at 100°C achieves 60–70% yield .

- Electronic effects : The electron-rich thiophene activates the thiazolidine ring toward electrophilic substitution (e.g., nitration at C5). DFT calculations show a 0.3 eV lower LUMO energy compared to phenyl analogs, favoring nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.